Phenylmalonic acid

Acid-base chemistry Synthesis optimization Reaction condition design

Researchers synthesizing carbenicillin sodium face inefficient solvent extraction with alternative intermediates. Phenylmalonic acid (CAS 2613-89-0) resolves this bottleneck: • 3.2× higher BuOAc/H₂O distribution constant (P=37) vs. carbenicillin, reducing organic-phase volume and improving intermediate recovery. • 44% greater dye loading and 11% higher DSSC power conversion efficiency vs. benzylmalonic acid as coadsorbent. • Enables enantioselective decarboxylation to (R)- and (S)-[α-²H]phenylacetic acid for isotopically labeled chiral building blocks. Supplied as ≥98% crystalline solid; in stock for global B2B shipment.

Molecular Formula C9H8O4
Molecular Weight 180.16 g/mol
CAS No. 2613-89-0
Cat. No. B105457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenylmalonic acid
CAS2613-89-0
Synonyms2-Phenylpropanedioic Acid;  Phenylpropanedioic Acid;  2-Phenylmalonic Acid;  NSC 27164;  NSC 41697;  Toluene-α,α-dicarboxylic Acid;  α-Carboxyphenylacetic Acid;  α-Phenylmalonic Acid
Molecular FormulaC9H8O4
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(=O)O)C(=O)O
InChIInChI=1S/C9H8O4/c10-8(11)7(9(12)13)6-4-2-1-3-5-6/h1-5,7H,(H,10,11)(H,12,13)
InChIKeyWWYDYZMNFQIYPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenylmalonic Acid (CAS 2613-89-0): Core Properties, Supplier-Grade Specifications, and Industrial-Research Relevance


Phenylmalonic acid (2-phenylpropanedioic acid, C₉H₈O₄, MW 180.16 g/mol) is a crystalline, water-soluble aromatic dicarboxylic acid with a melting point of 153–155 °C . It exhibits two ionizable carboxyl groups (pKₐ₁ = 2.58, pKₐ₂ = 5.03 at 25 °C) . Industrially, it serves as the key intermediate in the synthesis of the β-lactam antibiotic carbenicillin sodium [1]. In research settings, it functions as a versatile ligand for constructing metal-organic frameworks (MOFs) and coordination polymers due to its multiple coordination modes, and as a coadsorbent in dye-sensitized solar cells [2].

Why Malonic Acid, Benzylmalonic Acid, or Phenylacetic Acid Cannot Replace Phenylmalonic Acid in Critical Applications


Simple replacement of phenylmalonic acid with its unsubstituted parent (malonic acid), its benzyl homolog (benzylmalonic acid), or the monocarboxylic analog (phenylacetic acid) leads to measurable performance losses because the phenyl group directly modulates acidity, lipophilicity, and surface-binding affinity. Phenylmalonic acid is a 1.73-fold stronger acid than malonic acid by ionization constant [1], and in dye-sensitized solar cells it adsorbs 44 % more dye and delivers 11 % higher power conversion efficiency than benzylmalonic acid under identical conditions [2]. In liquid–liquid extraction, its butyl acetate/water distribution constant (P = 37) is 3.2 times that of carbenicillin and 7.1 times that of benzylpenicillin, making generic swap during downstream processing ineffective [3]. The cumulative quantitative evidence below demonstrates that substitution without reformulation verifiably compromises acid–base equilibrium, interfacial activity, and purification yield.

Phenylmalonic Acid Differentiation Evidence: Quantitative Comparator Data for Scientific Selection and Procurement


1.73‑Fold Higher Ionization Constant vs. Unsubstituted Malonic Acid — Direct Conductometric Comparison

Phenylmalonic acid exhibits a significantly higher ionization constant (K) than malonic acid, directly measured by conductivity at 25 °C. The K value of phenylmalonic acid is 2.77 × 10⁻³ compared with 1.6 × 10⁻³ for malonic acid [1]. This 1.73‑fold increase means phenylmalonic acid is a stronger diprotic acid, impacting proton availability in acid-catalyzed steps and buffer selection.

Acid-base chemistry Synthesis optimization Reaction condition design

Lower pKₐ Values Confer Stronger Proton-Donor Ability — Cross-Reference with Malonic Acid

The first and second pKₐ values of phenylmalonic acid (pKₐ₁ = 2.58, pKₐ₂ = 5.03 at 25 °C) are both lower than those of malonic acid (pKₐ₁ = 2.83, pKₐ₂ = 5.69) [1]. The ΔpKₐ₁ of 0.25 units corresponds to a ~1.78‑fold difference in Kₐ₁, while the ΔpKₐ₂ of 0.66 units translates to a ~4.57‑fold difference in Kₐ₂, indicating that the second deprotonation is particularly enhanced. This differential ionization profile affects solubility, salt formation, and metal-chelation behavior under physiological or process-relevant pH conditions.

Pharmaceutical development Formulation science Ionization profiling

44 % Higher Dye Loading and 11 % Superior Solar Cell Efficiency vs. Benzylmalonic Acid — Head-to-Head DSSC Study

In a direct comparison of malonic acid derivatives as coadsorbents for D908 dye-sensitized nanocrystalline TiO₂ solar cells, phenylmalonic acid (PMA) achieved a dye adsorption amount of 18.1 × 10⁻⁸ mol/cm² and a power conversion efficiency (η) of 7.8 %, whereas benzylmalonic acid reached only 12.6 × 10⁻⁸ mol/cm² and 7.0 %, respectively [1]. The 44 % increase in dye loading and 0.8 absolute percentage-point efficiency gain (11 % relative improvement) were attributed to better suppression of dye self-quenching and enhanced electron-injection yield from PMA coadsorption, as confirmed by ATR-FTIR and electrochemical impedance spectroscopy.

Dye-sensitized solar cells Coadsorbent engineering Photovoltaic materials

3.2‑Fold Higher Butyl Acetate/Water Distribution Constant vs. Carbenicillin — Advantage in Liquid–Liquid Extraction Processes

The distribution of phenylmalonic acid between butyl acetate and water at varying pH was directly measured alongside carbenicillin and benzylpenicillin. The molecular distribution constant (P) of phenylmalonic acid was calculated as 37, compared with 11.6 for carbenicillin and 5.2 for benzylpenicillin [1]. This 3.2‑fold and 7.1‑fold higher partition coefficient, respectively, indicates that phenylmalonic acid partitions far more efficiently into the organic phase, which is critical for extraction yield and purity during the manufacture of semi-synthetic penicillins where phenylmalonic acid serves as the acyl side-chain precursor.

Downstream processing Antibiotic manufacturing Solvent extraction

Quantitatively Defined Decarboxylation Rate Constants Enable Rational Thermal Process Design — Class-Level Kinetic Benchmark

The unimolecular decarboxylation rate constants of phenylmalonic acid in aqueous solution at 45 °C have been resolved by species: k(H₂A) = 11.2 × 10⁻³ hr⁻¹ for the fully protonated form and k(HA⁻) = 35 × 10⁻³ hr⁻¹ for the monoanion [1]. These values were determined alongside those of dibromomalonic acid and unsubstituted malonic acid in the same study, establishing a reactivity rank that informs the thermal stability window during heated processing steps. The 3.1‑fold faster decarboxylation of the monoanionic species relative to the neutral form highlights the pH-dependence of thermal degradation, a feature not equally pronounced in simpler malonic acid derivatives.

Thermal stability Process chemistry Decarboxylation kinetics

Phenylmalonic Acid Application Scenarios Aligned with Verifiable Differentiation Evidence


Carbenicillin Sodium API Manufacturing: Intermediate with Optimized Extraction Characteristics

Phenylmalonic acid is the established precursor for the β‑lactam antibiotic carbenicillin sodium. The butyl acetate/water distribution constant of 37 — 3.2 times higher than carbenicillin itself — enables efficient solvent-based purification of the intermediate during acylation steps, reducing organic-phase volume requirements and improving intermediate recovery [1]. This extraction advantage is directly supported by the quantitative liquid–liquid equilibrium data reported by Lapidus et al. (1981).

High-Efficiency Dye-Sensitized Solar Cells: Phenylmalonic Acid as a Performance-Enhancing Coadsorbent

In D908-sensitized TiO₂ solar cells, coadsorption of phenylmalonic acid increases dye loading by 44 % and boosts power conversion efficiency from 7.0 % to 7.8 % compared to benzylmalonic acid under identical conditions [2]. The improvement originates from suppressed dye self-quenching and enhanced electron injection, as evidenced by ATR-FTIR and impedance spectroscopy. Device fabricators aiming for maximum photocurrent should specify phenylmalonic acid rather than benzylmalonic acid as the coadsorbent.

Enantioselective Biocatalytic Synthesis of Chiral α‑Deuterated Phenylacetic Acids

Arylmalonate decarboxylase (EC 4.1.1.76) catalyzes the enantioselective decarboxylation of phenylmalonic acid to yield highly enantiomerically enriched (R)- and (S)-[α-²H]phenylacetic acid in quantitative yields [3]. The well-characterized decarboxylation kinetics of phenylmalonic acid [4] allow precise control of reaction time, temperature, and pH to maximize enantiomeric excess, making it the substrate of choice over other arylmalonic acids for isotopically labeled chiral building blocks.

Metal-Organic Framework (MOF) Construction Exploiting Diverse Coordination Modes

Phenylmalonic acid serves as a versatile dicarboxylate linker for MOFs, adopting monodentate, bis‑monodentate, and bidentate coordination modes within a single framework, as demonstrated in the Sr(II)-PMA MOF {[Sr(PMA)(H₂O)]·H₂O}ₙ and Ca(II)-PMA MOF [Ca(PMA)]ₙ [5][6]. This coordination diversity, arising from the steric and electronic influence of the α‑phenyl group, enables structural topologies not accessible with the parent malonic acid or simpler alkyl-substituted malonates.

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